2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine
Description
2-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a heterocyclic compound characterized by a fused imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2. The structure includes a piperidine ring linked via an oxymethyl group to the imidazopyridazine moiety and a pyridine ring connected through a carbonyl group at the piperidine nitrogen. Its molecular formula is inferred as C₂₂H₂₂N₆O₂ (molecular weight ~414.45 g/mol), based on analogues in patent literature .
Properties
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-12-24-17(21-14)5-6-18(22-24)26-13-15-7-10-23(11-8-15)19(25)16-4-2-3-9-20-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNKPKGQUGPYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine typically involves multiple steps:
Formation of the 2-methylimidazo[1,2-b]pyridazine core: : This step often starts with the cyclization of precursor molecules under basic or acidic conditions.
Attachment of the oxymethyl group: : This involves nucleophilic substitution reactions where appropriate leaving groups are replaced by the 2-methylimidazo[1,2-b]pyridazine moiety.
Formation of the piperidine ring: : Achieved via ring-closing reactions, typically involving amines and aldehydes or ketones.
Carbonylation and final attachment of the pyridine ring: : Involves carbonylation reactions using reagents like phosgene or its derivatives, followed by coupling with pyridine derivatives under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized through:
Continuous flow synthesis: : Enhancing reaction efficiency and yield.
Catalyst optimization: : Employing advanced catalysts to lower energy requirements and improve selectivity.
Process automation: : Ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming N-oxide derivatives when treated with oxidizing agents like m-chloroperbenzoic acid.
Reduction: : Reduction reactions can be performed using hydrogenation or hydride sources, leading to the formation of reduced imidazo derivatives.
Substitution: : It participates in nucleophilic and electrophilic substitution reactions, often facilitated by the presence of the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: : m-chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
N-oxides: : From oxidation reactions.
Reduced derivatives: : From hydrogenation or hydride reductions.
Substituted pyridines: : From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal catalyzed reactions.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: : Potential role in drug design and development due to its ability to interact with biological macromolecules.
Biological assays: : Used in assays to study enzyme interactions and inhibition.
Medicine
Therapeutic agents: : Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Diagnostics: : Employed in diagnostic assays to detect specific biomolecular interactions.
Industry
Material science: : Used in the development of new materials with specific electronic or mechanical properties.
Chemical manufacturing: : Intermediate in the production of various chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding, hydrophobic interactions, and coordination to metal centers. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The imidazo[1,2-b]pyridazine ring is particularly important for binding to active sites in enzymes or receptors, thereby influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several classes of heterocyclic molecules, as outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle : The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from imidazo[1,2-a]pyridine derivatives (e.g., in ), which exhibit different electronic properties and binding affinities due to ring fusion positions .
Substituent Effects :
- The pyridine-carbonyl group in the target compound may enhance binding to kinase ATP pockets compared to triazole-carbonyl analogues (e.g., BJ00098 in ) .
- The oxymethyl-piperidine linker likely improves solubility and pharmacokinetics relative to propoxy-linked derivatives (e.g., 6-(3-piperidin-1-yl-propoxy) analogues in ) .
Carcinogenicity Considerations: While unrelated directly to the target compound, imidazo[4,5-b]pyridine derivatives (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are reported as dietary carcinogens, emphasizing the need for rigorous safety profiling of structurally related compounds .
Research Findings and Implications
Kinase Inhibition Potential
The imidazo[1,2-b]pyridazine scaffold is established in kinase inhibition. For example, 4-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyridines demonstrate nanomolar inhibition of DYRK kinases, critical in neurodegenerative and proliferative diseases . The target compound’s pyridine-carbonyl group may mimic ATP-binding interactions, suggesting similar mechanistic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
